Lithium 12-hydroxystearate

Overview

Description

Lithium 12-hydroxystearate is a fatty acid salt, commonly known as a “lithium soap”. It is the most common soap used to stabilize and thicken lubricating greases . Lithium salts are generally preferred to soaps with other counterions such as sodium, calcium, and barium .

Synthesis Analysis

To produce lithium 12-hydroxystearate, lithium hydroxide and the fatty acid are combined in an aqueous medium. With vigorous stirring, dilute monohydrate lithium hydroxide is gradually added to a dispersion of the fatty acid in water heated to slightly below boiling .Molecular Structure Analysis

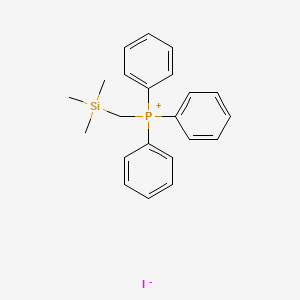

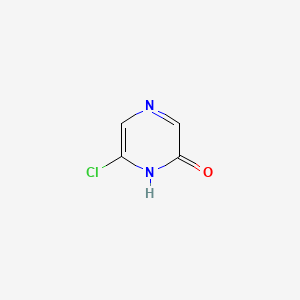

The molecular formula of lithium 12-hydroxy stearate is C18H35LiO3 .Chemical Reactions Analysis

Lithium 12-hydroxystearate forms efficiently packed aggregates, which is consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates .Physical And Chemical Properties Analysis

Lithium 12-hydroxystearate is a white solid with a molar mass of 306.42 g/mol. It has a melting point of 200–220 ºC and a water solubility of approximately 200 mg/L .Scientific Research Applications

Lubricating Greases

Lithium 12-hydroxystearate is commonly known as a “lithium soap” and is the most common soap used to stabilize and thicken lubricating greases . It forms efficiently packed aggregates, which is consistent with the compound’s relatively high melting temperature and the high frequency of hydroxyl hydrogen bonding in its aggregates . This makes greases produced from lithium 12-hydroxystearate exhibit higher performance .

Rheological and Tribological Properties

The introduction of bis (pinacolato)diboron (B 2 Pin 2) into lithium grease forms a Lewis acid–base complex of lithium 12-hydroxystearate . This interaction improves the soap fiber structure strength and reduces the friction and wear of the grease during the sliding process . This is beneficial for increasing the grease service life .

Anode Material for Lithium-Ion Batteries

Lithium 12-hydroxystearate has been used in the enhancement of electrochemical performance by the oxygen vacancies in hematite as an anode material for lithium-ion batteries .

Recovery of Valuable Metals

Lithium 12-hydroxystearate plays a role in the recovery of valuable metals from waste cathode materials of spent lithium-ion batteries using mild phosphoric acid .

Lithium Carbonate Recovery

It is also involved in the lithium carbonate recovery from cathode scrap of spent lithium-ion batteries, contributing to a closed-loop process .

Pharmaceutical Research

In the realm of pharmaceutical research, Lithium 12-hydroxystearate serves as a crucial building block in the synthesis of innovative drug candidates . Its chemical structure and properties make it a valuable starting material or intermediate in the development of targeted therapies addressing a wide range of health conditions .

Safety And Hazards

Future Directions

properties

IUPAC Name |

lithium;12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLIHVCWSXLMPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

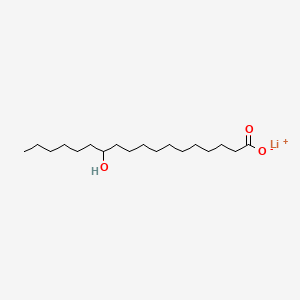

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027655 | |

| Record name | Octadecanoic acid, 12-hydroxy-, monolithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Off-white powder with a mild odor; [Redox Chemicals MSDS] | |

| Record name | Octadecanoic acid, 12-hydroxy-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium 12-hydroxystearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14705 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium 12-hydroxystearate | |

CAS RN |

7620-77-1 | |

| Record name | Lithium 12-hydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-hydroxy-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 12-hydroxy-, monolithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 12-hydroxystearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYDROXYSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO71K6FGH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of lithium 12-hydroxystearate?

A1: Lithium 12-hydroxystearate is a lithium salt of 12-hydroxystearic acid. Its structure consists of a long hydrocarbon chain (C18) with a carboxylate group (-COO-) at one end and a hydroxyl group (-OH) attached to the 12th carbon atom. The lithium ion (Li+) interacts with the carboxylate group, forming the soap molecule.

Q2: How does lithium 12-hydroxystearate interact with base oil in grease formulations?

A2: Lithium 12-hydroxystearate molecules self-assemble into complex, three-dimensional networks within the base oil. [] These networks, often described as fibrous structures, trap the base oil and impart the characteristic semi-solid consistency to the grease. []

Q3: How does the structure of these fibers influence the grease properties?

A3: The size, shape, and arrangement of lithium 12-hydroxystearate fibers directly impact the grease's rheology, mechanical stability, and lubrication properties. [, , ] For instance, longer fibers contribute to higher viscosity and improved load-carrying capacity, while shorter fibers can enhance pumpability and low-temperature performance. []

Q4: How does the choice of base oil affect the properties of lithium 12-hydroxystearate greases?

A4: Base oil viscosity significantly influences the grease's rheology and mechanical stability. [, ] Greases formulated with lower viscosity base oils tend to exhibit higher viscoelasticity and mechanical stability. [] Additionally, the type of base oil, such as mineral oil, poly-α-olefin, or synthetic ester, can impact the thickener's interaction with the oil, ultimately affecting the grease's overall performance. [, ]

Q5: What are the common additives used in lithium 12-hydroxystearate greases and how do they influence performance?

A5: Additives play a crucial role in enhancing the performance and longevity of lithium 12-hydroxystearate greases. Common additives include antioxidants, anti-wear agents, extreme pressure additives, and corrosion inhibitors. [, , , ] For instance, antioxidants like arylamine and phenol derivatives improve the grease's resistance to oxidation, prolonging its service life. [] Similarly, anti-wear agents such as zinc dialkyldithiophosphate (ZDDP) and molybdenum disulfide (MoS2) form protective layers on the metal surfaces, reducing friction and wear. [, , ]

Q6: How does the manufacturing process affect the properties of lithium 12-hydroxystearate greases?

A6: The manufacturing process, including factors like mixing conditions, cooling rates, and shear history, significantly impacts the final grease properties. [, , , ] For instance, controlling the cooling rate during grease production can influence the size and shape of the soap fibers, ultimately affecting the grease's texture and rheology. [, , ]

Q7: What are the alternatives to lithium 12-hydroxystearate as a grease thickener?

A7: While lithium 12-hydroxystearate is widely used, alternatives include other metallic soaps like calcium 12-hydroxystearate, lithium stearate, and complex soaps formed by combining different fatty acids. [, , , , ] Additionally, non-soap thickeners like polyurea and bentonite clays are gaining popularity. [, ] The choice of thickener depends on the specific application requirements, such as temperature range, load capacity, and environmental considerations.

Q8: What techniques are employed to characterize the structure of lithium 12-hydroxystearate greases?

A8: Researchers utilize various techniques to analyze the complex structure of these greases. These include:

- Rheometry: This technique measures the grease's flow and deformation behavior under various conditions, providing insights into its viscoelastic properties, yield stress, and thixotropy. [, , , , , ]

- Microscopy: Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) allow for visualizing the grease's microstructure, revealing the size, shape, and arrangement of soap fibers. [, , , , ]

- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) helps identify the functional groups present in the grease, providing information about the soap, base oil, and additives. [, , ]

- Thermal analysis: Techniques like differential scanning calorimetry (DSC) and TGA offer insights into the grease's thermal transitions, degradation behavior, and oxidative stability. [, , , ]

Q9: What are the environmental concerns related to lithium 12-hydroxystearate greases?

A9: While lithium 12-hydroxystearate greases offer excellent lubrication properties, their disposal raises environmental concerns due to the non-biodegradable nature of mineral oil-based greases. Research is ongoing to develop biodegradable alternatives using vegetable oils and other environmentally friendly materials. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)